REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[C:8]([C:9]([OH:11])=[O:10])[C:7]([OH:13])=[CH:6][CH:5]=1)([O-:3])=[O:2].S(=O)(=O)(O)O.[CH2:19](O)[CH3:20]>>[N+:1]([C:4]1[CH:12]=[C:8]([C:9]([O:11][CH2:19][CH3:20])=[O:10])[C:7]([OH:13])=[CH:6][CH:5]=1)([O-:3])=[O:2]
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Name
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|
Quantity
|
10.8 g
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Type
|
reactant
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Smiles
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[N+](=O)([O-])C1=CC=C(C(C(=O)O)=C1)O
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Name
|
|
Quantity
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92 g
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 7.5 hours
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Duration
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7.5 h
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Type
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EXTRACTION
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Details
|
After neutralization with aqueous sodium hydroxide, the reaction mixture was extracted with ethyl acetate
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Type
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WASH
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Details
|
The extractant was washed with saturated aqueous sodium hydrogencarbonate, 0.5M hydrochloric acid and brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
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Details
|
the filtrate concentrated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(C(=O)OCC)=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.7 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |